molecular formula C30H39NO6 B601959 Fesoterodine Related Impurity 2 CAS No. 1254942-29-4

Fesoterodine Related Impurity 2

Cat. No. B601959
M. Wt: 509.65
InChI Key:
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Description

Fesoterodine Related Impurity 2 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent that is rapidly de-esterified to its active metabolite 8-hydroxymethyl tolterodine, which is a muscarinic receptor antagonist .


Synthesis Analysis

The synthesis of Fesoterodine Related Impurity 2 involves a series of chemical reactions . A stability-indicating RP-HPLC method was developed for the quantification of degradation products and process-related impurities in fesoterodine fumarate extended-release tablets . During stability studies of these tablets, one unknown impurity was found increasing beyond the identification threshold . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .


Molecular Structure Analysis

The molecular formula of Fesoterodine Related Impurity 2 is C30H39NO6 . Its molecular weight is 509.65 . The IUPAC name is (E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid .

Scientific Research Applications

Stability and Degradation Analysis

Kumar et al. (2020) developed a stability-indicating HPLC method for quantifying degradation products and process-related impurities in fesoterodine fumarate extended-release tablets. This method effectively identified and isolated an unknown impurity at a relative retention time of 1.37, which was found to increase beyond the identification threshold during stability studies. The impurity was then analyzed using mass and NMR spectroscopy, demonstrating the method's precision and sensitivity in tracking impurities in fesoterodine fumarate tablets (Kumar, Sangeetha, & Kalyanraman, 2020).

Electrochemical Oxidation Studies

In another study by Kučerová et al. (2015), the electrochemical behavior of fesoterodine was investigated to identify its oxidation products. This research utilized various electrochemical techniques to determine the oxidation products of fesoterodine, including 5-formyl fesoterodine and N-desisopropylated fesoterodine. The study provides valuable insights into the mechanism of electrochemical oxidation of fesoterodine, which is crucial for understanding its stability and degradation pathways (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).

Photodegradation Analysis

Research by Sangoi et al. (2013) focused on the photodegradation of fesoterodine, examining its kinetics and identifying photodegradation products. This study utilized LC-ESI-MS to isolate and identify the main degradation products, offering a comprehensive understanding of the drug's photostability and the impact of UV exposure on its integrity (Sangoi, Todeschini, Goelzer, & Steppe, 2013).

properties

IUPAC Name

(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO6/c1-20(2)30(35)37-27-13-12-23(19-36-29(34)15-14-28(32)33)18-26(27)25(24-10-8-7-9-11-24)16-17-31(21(3)4)22(5)6/h7-15,18,20-22,25H,16-17,19H2,1-6H3,(H,32,33)/b15-14+/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEHSUCSZOKLSO-LECGRMGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)C=CC(=O)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC(=O)/C=C/C(=O)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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